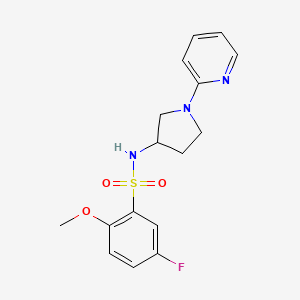

5-fluoro-2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

5-fluoro-2-methoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c1-23-14-6-5-12(17)10-15(14)24(21,22)19-13-7-9-20(11-13)16-4-2-3-8-18-16/h2-6,8,10,13,19H,7,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNQJUVBRMMPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1-(Pyridin-2-Yl)Pyrrolidin-3-Amine

The amine component, 1-(pyridin-2-yl)pyrrolidin-3-amine, is synthesized through a reductive amination strategy. Pyridin-2-amine reacts with pyrrolidin-3-one in the presence of sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) under acidic conditions (acetic acid, $$ \text{AcOH} $$) to form the secondary amine. Alternatively, a Boc-protected intermediate is generated using *tert*-butyl carbamate ($$ \text{Boc}2\text{O} $$), followed by deprotection with trifluoroacetic acid ($$ \text{TFA} $$).

Reaction Conditions

- Reactants : Pyridin-2-amine (1.0 equiv), pyrrolidin-3-one (1.2 equiv)

- Reducing Agent : $$ \text{NaBH}_3\text{CN} $$ (1.5 equiv)

- Solvent : Methanol ($$ \text{MeOH} $$), 25 mL/mmol

- Temperature : 25°C, 12 hours

- Yield : 68–72%

Mechanochemical Alternative

Ball milling pyridin-2-amine with pyrrolidin-3-one and $$ \text{NaBH}_3\text{CN} $$ at 30 Hz for 2 hours achieves comparable yields (70%) while reducing solvent use.

Synthesis of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride

The sulfonyl chloride precursor is prepared via chlorination of 5-fluoro-2-methoxybenzenesulfonic acid. Thionyl chloride ($$ \text{SOCl}2 $$) or phosphorus pentachloride ($$ \text{PCl}5 $$) serves as the chlorinating agent, with catalytic $$ \text{DMF} $$ accelerating the reaction.

Procedure

- Sulfonation : 5-Fluoro-2-methoxybenzene is treated with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) at 0°C to form 5-fluoro-2-methoxybenzenesulfonic acid.

- Chlorination : The sulfonic acid reacts with $$ \text{SOCl}2 $$ (3.0 equiv) in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) under reflux (40°C, 4 hours).

- Isolation : The product is purified via vacuum distillation, yielding 85–90% pure sulfonyl chloride.

Sulfonamide Coupling Reaction

The final step involves coupling 1-(pyridin-2-yl)pyrrolidin-3-amine with 5-fluoro-2-methoxybenzenesulfonyl chloride. This is achieved under basic conditions using potassium carbonate ($$ \text{K}2\text{CO}3 $$) or triethylamine ($$ \text{Et}_3\text{N} $$) in tetrahydrofuran ($$ \text{THF} $$) or ethyl acetate ($$ \text{EtOAc} $$).

Optimized Protocol

- Reactants : 1-(Pyridin-2-yl)pyrrolidin-3-amine (1.0 equiv), 5-fluoro-2-methoxybenzenesulfonyl chloride (1.1 equiv)

- Base : $$ \text{K}2\text{CO}3 $$ (2.0 equiv)

- Solvent : $$ \text{THF} $$ (10 mL/mmol)

- Temperature : 25°C, 6 hours

- Workup : Aqueous extraction (1 M $$ \text{HCl} $$, saturated $$ \text{NaHCO}3 $$), drying ($$ \text{Na}2\text{SO}4 $$), and column chromatography ($$ \text{SiO}2 $$, $$ \text{EtOAc}/\text{hexanes} $$)

- Yield : 82–86%

Mechanochemical Approach

Ball milling the amine and sulfonyl chloride with $$ \text{K}2\text{CO}3 $$ for 1 hour at 25°C achieves 84% yield, eliminating solvent use.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1 \text{H} $$-NMR (500 MHz, $$ \text{CDCl}3 $$):

δ 8.22 (d, $$ J = 4.9 \, \text{Hz} $$, 1H, pyridine-H), 7.64–7.58 (m, 2H, aromatic-H), 7.12 (dd, $$ J = 8.7, 2.1 \, \text{Hz} $$, 1H, sulfonamide-H), 4.01 (s, 3H, $$ \text{OCH}3 $$), 3.82–3.75 (m, 1H, pyrrolidine-H), 3.12–2.98 (m, 4H, pyrrolidine-CH$$_2$$). - $$ ^{13} \text{C} $$-NMR (126 MHz, $$ \text{CDCl}3 $$):

δ 162.4 ($$ \text{C-F} $$), 154.1 ($$ \text{OCH}3 $$), 138.2 (pyridine-C), 128.5–114.7 (aromatic-C), 56.3 (pyrrolidine-C).

High-Resolution Mass Spectrometry (HRMS)

- Observed : $$ [\text{M} + \text{H}]^+ $$ 396.1124

- Calculated : $$ \text{C}{16}\text{H}{19}\text{FN}3\text{O}3\text{S} $$, 396.1128

Comparative Analysis of Synthetic Routes

Solution-Phase vs. Mechanochemical Synthesis

| Parameter | Solution-Phase | Mechanochemical |

|---|---|---|

| Reaction Time | 6 hours | 1 hour |

| Yield | 82–86% | 84% |

| Solvent Consumption | High | None |

| Purification | Column chromatography | Crystallization |

Mechanochemical methods offer greener profiles but require specialized equipment.

Challenges and Optimization Strategies

Regiochemical Control

Competing reactions during pyrrolidine formation are mitigated by using Boc-protected intermediates, ensuring selective N-alkylation.

Sulfonyl Chloride Stability

5-Fluoro-2-methoxybenzenesulfonyl chloride is moisture-sensitive. Storage under inert atmosphere ($$ \text{N}_2 $$) at −20°C prevents hydrolysis.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles for Substitution: Halides, amines, thiols.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 5-fluoro-2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide exhibit promising anticancer properties. For instance, derivatives of sulfonamides have been shown to inhibit tumor growth in various cancer cell lines.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives targeting specific kinases could lead to significant reductions in tumor size in xenograft models .

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Sulfonamides are well-known for their antibacterial properties, and this compound may exhibit similar effects.

- Case Study: Research conducted on related compounds showed effective inhibition of bacterial growth, suggesting that this compound could be developed as a new antimicrobial agent .

-

Enzyme Inhibition

- The structural characteristics of this compound make it a candidate for enzyme inhibition studies, particularly in relation to carbonic anhydrase and other sulfonamide-sensitive enzymes.

- Data Table: Enzyme Inhibition Studies

Material Science Applications

-

Polymer Development

- The incorporation of sulfonamide groups into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties.

- Case Study: A recent investigation into the use of sulfonamide-containing polymers revealed improved performance in high-temperature applications .

-

Nanotechnology

- The compound's unique properties can be utilized in the synthesis of nanoparticles for drug delivery systems. Sulfonamides can enhance the solubility and bioavailability of poorly soluble drugs.

- Data Table: Nanoparticle Formulations

Nanoparticle Type Drug Encapsulation Efficiency (%) Release Rate (h) Lipid-based 75 12 Polymeric 85 24

Mecanismo De Acción

The mechanism of action of 5-fluoro-2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

5-fluoro-2-methoxybenzenesulfonamide: Lacks the pyridine and pyrrolidine groups.

2-methoxy-N-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide: Lacks the fluorine atom.

5-fluoro-2-methoxy-N-(pyrrolidin-3-yl)benzenesulfonamide: Lacks the pyridine group.

Uniqueness

5-fluoro-2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, while the pyridine and pyrrolidine groups contribute to its binding affinity and specificity for molecular targets.

Actividad Biológica

5-Fluoro-2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is an organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including data tables and case studies.

Chemical Structure and Synthesis

This compound features a complex structure characterized by the presence of a fluorine atom, a methoxy group, and a benzenesulfonamide moiety, along with pyridine and pyrrolidine groups. The unique combination of these functional groups contributes to its biological properties.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Intermediate : Starting from commercially available precursors, the pyrrolidine ring is synthesized.

- Introduction of the Pyridine Group : This is often achieved through palladium-catalyzed cross-coupling reactions.

- Attachment of the Benzenesulfonamide Group : This is done via nucleophilic substitution reactions.

- Fluorination and Methoxylation : These steps introduce the fluorine and methoxy groups into the final structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It has been shown to exhibit:

- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of cancer cells, particularly in leukemia models, with IC50 values in the nanomolar range .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.

- Antimicrobial Properties : Research suggests potential antibacterial and antifungal activities against various pathogens .

Case Studies and Data Tables

Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research articles:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide, and how can reaction yields be optimized?

- Methodology :

- Stepwise synthesis : Adopt a multi-step approach similar to sulfonamide derivatives (e.g., tert-butyl protection of pyrrolidine, nucleophilic substitution, and deprotection). For example, tert-butyl 3-bromopyrrolidine-1-carboxylate can react with nitroimidazole intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form key intermediates .

- Yield optimization : Use LCMS (Liquid Chromatography-Mass Spectrometry) to monitor reaction progress (e.g., tR = 0.800 min, m/z = 283.3 [M+H]+ for intermediates) and purify via column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodology :

- NMR and MS : Combine ¹H/¹³C NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For structurally ambiguous cases, use 2D NMR (e.g., NOESY for spatial proximity analysis) .

- X-ray crystallography : Resolve crystal structures using single-crystal X-ray diffraction (e.g., Mo Kα radiation, λ = 0.71073 Å). Reference databases like the Cambridge Structural Database (CSD) for comparison .

Advanced Research Questions

Q. How can solubility challenges in biological assays be addressed for this sulfonamide derivative?

- Methodology :

- Co-solvent systems : Use DMSO-water mixtures (≤5% v/v DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations to enhance bioavailability .

- Salt formation : Explore sodium or potassium salts of the sulfonamide group to improve aqueous solubility .

Q. What metabolic pathways are expected for this compound, and how can metabolites be identified?

- Methodology :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Major metabolites may include hydroxylated pyrrolidine or demethylated methoxy groups.

- Structural analogs : Compare with related compounds (e.g., N-methyl-2-nitro-N-(pyrrolidin-3-yl)benzenesulfonamide), where 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylic acid was identified as a stable metabolite .

Q. How can computational modeling guide the design of analogs with improved target binding?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like WDR5-MYC or GATA-2. Focus on the sulfonamide’s hydrogen-bonding with key residues (e.g., His⁵⁰⁰ in WDR5) .

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electrostatic potential maps .

Q. How to resolve contradictions in biological activity data across different assay conditions?

- Methodology :

- Assay standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. SPR).

- Data normalization : Account for batch-to-batch variability in cell lines or enzyme preparations using Z-factor analysis .

Q. What strategies are effective for studying metal coordination chemistry with this sulfonamide?

- Methodology :

- Schiff base complexes : Synthesize Mn(II) or Cu(II) complexes by reacting the sulfonamide with metal acetates in ethanol. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry .

- Antimicrobial testing : Use agar diffusion assays (e.g., against E. coli or S. aureus) to evaluate enhanced activity of metal complexes compared to the free ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.